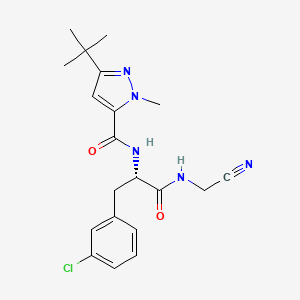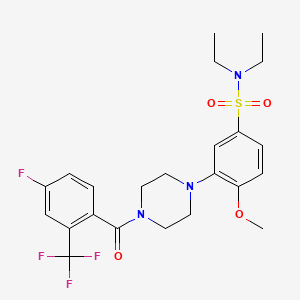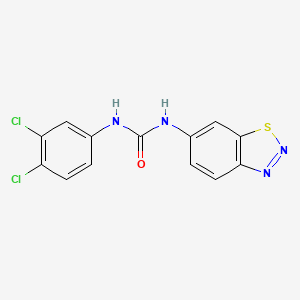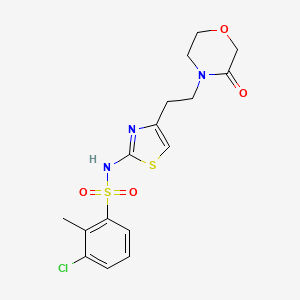
Cathepsin-Inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cathepsin Inhibitor 1 is a potent and selective inhibitor of cathepsins, which are proteolytic enzymes found in lysosomes. Cathepsins play a crucial role in protein degradation, cell signaling, and various physiological processes. Cathepsin Inhibitor 1 specifically targets cathepsins L, L2, S, K, and B, making it a valuable tool in research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Cathepsin-Inhibitor 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die Rolle von Cathepsinen in verschiedenen chemischen Reaktionen und Stoffwechselwegen zu untersuchen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem er an die aktive Stelle von Cathepsinen bindet und so die proteolytische Spaltung von Substraten verhindert. Diese Hemmung stört die normale Funktion von Cathepsinen, was zu veränderten zellulären Prozessen führt. Die molekularen Ziele umfassen die Cysteinreste in der aktiven Stelle von Cathepsinen, und die beteiligten Wege umfassen den lysosomalen Abbau und die Umgestaltung der extrazellulären Matrix .
Ähnliche Verbindungen:
Cathepsin-S-Inhibitoren: Hemmen selektiv Cathepsin S und werden in der Krebsimmuntherapie eingesetzt.
Cathepsin-K-Inhibitoren: Zielen auf Cathepsin K ab und werden zur Behandlung von Osteoporose und knochenbezogenen Erkrankungen untersucht.
Cathepsin-B-Inhibitoren: Hemmen Cathepsin B und werden hinsichtlich ihrer Rolle bei neurodegenerativen Erkrankungen untersucht.
Einzigartigkeit: this compound ist aufgrund seiner breiten Hemmung mehrerer Cathepsine (L, L2, S, K und B) einzigartig, was ihn zu einem vielseitigen Werkzeug für die Untersuchung verschiedener physiologischer und pathologischer Prozesse macht. Seine hohe Selektivität und Potenz unterscheidet ihn von anderen Inhibitoren, die möglicherweise nur ein einzelnes Cathepsin angreifen .
Wirkmechanismus
Target of Action
Cathepsin Inhibitor 1 primarily targets cathepsins, which are the most abundant lysosomal proteases . These proteases are mainly found in acidic endo/lysosomal compartments where they play a vital role in intracellular protein degradation, energy metabolism, and immune responses . Cathepsin Inhibitor 1 specifically targets Cathepsin S (CTSS), a lysosomal protease and a member of the cysteine cathepsin protease family .
Mode of Action
Cathepsin Inhibitor 1 interacts with its targets by inhibiting their proteolytic activity. It is a reversible, highly potent, and highly selective inhibitor that markedly inhibits the production of active neutrophil serine proteases (NSPs) in a dose-dependent manner . This inhibition blocks the processing of zymogenic forms of NSPs, including neutrophil elastase, proteinase 3, and cathepsin G .
Biochemical Pathways
The inhibition of cathepsins by Cathepsin Inhibitor 1 affects several biochemical pathways. It blocks the activation of inflammasomes, which are essential in generating bioactive interleukin-1 in response to crystals . It also inhibits an inflammasome-independent pathway that generates mature interleukin-1, contributing substantially to crystal-stimulated inflammation . Moreover, it prevents the release of pro-apoptotic mediators such as caspase-3 and PARP-1, which contribute to plaque instability .
Pharmacokinetics
The pharmacokinetic profile of Cathepsin Inhibitor 1 is qualitatively similar throughout Phase 1 development . It is a reversible inhibitor that binds to cathepsin C in a dose-dependent manner . The binding kinetics of Cathepsin Inhibitor 1 to isolated human cathepsin C were assessed using surface plasmon resonance .
Result of Action
The inhibition of cathepsin activity by Cathepsin Inhibitor 1 leads to various molecular and cellular effects. It causes increased cell death stemming from oxidative stress in both in vitro and in vivo systems . Using advanced proteomic analysis, it was found that autophagy is inhibited in the system, seemingly yielding the elevated oxidative stress and apoptosis .
Action Environment
The action of Cathepsin Inhibitor 1 is influenced by the environment in which it operates. Cathepsins are synthesized as zymogens and are autoactivated in the acidic and reducing environment of lysosomes Therefore, the efficacy and stability of Cathepsin Inhibitor 1 may be influenced by the pH and redox conditions of its environment
Biochemische Analyse
Biochemical Properties
Cathepsin Inhibitor 1 interacts with cathepsin B, a lysosomal enzyme involved in protein degradation . The inhibitor binds to the active site of the enzyme, preventing it from cleaving its substrates .
Cellular Effects
The inhibition of cathepsin B by Cathepsin Inhibitor 1 can have significant effects on cellular processes. For instance, it can influence cell signaling pathways and gene expression . It can also impact cellular metabolism, as cathepsin B is involved in the degradation of intracellular proteins .
Molecular Mechanism
Cathepsin Inhibitor 1 exerts its effects at the molecular level by binding to the active site of cathepsin B . This binding interaction prevents the enzyme from cleaving its substrates, thereby inhibiting its proteolytic activity .
Temporal Effects in Laboratory Settings
The effects of Cathepsin Inhibitor 1 can change over time in laboratory settings. For example, the inhibitor’s stability and degradation can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cathepsin Inhibitor 1 can vary with different dosages in animal models . High doses of the inhibitor can potentially lead to toxic or adverse effects .
Metabolic Pathways
Cathepsin Inhibitor 1 is involved in the metabolic pathway of protein degradation . It interacts with cathepsin B, which is a key enzyme in this pathway .
Transport and Distribution
Cathepsin Inhibitor 1 is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
Cathepsin Inhibitor 1 is localized within the lysosomes of cells . This subcellular localization is crucial for its activity, as it allows the inhibitor to interact with cathepsin B, which is also located in the lysosomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cathepsin Inhibitor 1 involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of Cathepsin Inhibitor 1 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cathepsin-Inhibitor 1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen.
Reduktion: Umfasst die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen des Inhibitors führen kann .
Vergleich Mit ähnlichen Verbindungen
Cathepsin S Inhibitors: Selectively inhibit cathepsin S and are used in cancer immunotherapy.
Cathepsin K Inhibitors: Target cathepsin K and are explored for the treatment of osteoporosis and bone-related diseases.
Cathepsin B Inhibitors: Inhibit cathepsin B and are investigated for their role in neurodegenerative diseases.
Uniqueness: Cathepsin Inhibitor 1 is unique due to its broad-spectrum inhibition of multiple cathepsins (L, L2, S, K, and B), making it a versatile tool for studying various physiological and pathological processes. Its high selectivity and potency distinguish it from other inhibitors that may target only a single cathepsin .
Eigenschaften
IUPAC Name |
5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRVIHRERYCHBL-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research mentions that Cathepsin inhibitor 1 (CATI-1) can counteract the downregulation of the full-length Mpl protein caused by the truncated Mpl isoform (Mpl-tr). Can you elaborate on the mechanism by which CATI-1 might be exerting this effect?
A1: The research suggests that Mpl-tr targets the full-length Mpl receptor for degradation through a lysosomal pathway. [] Cathepsins are a family of proteases found within lysosomes, and they play a crucial role in protein degradation within these organelles. Therefore, by inhibiting cathepsins, CATI-1 likely prevents the degradation of the full-length Mpl receptor, even in the presence of Mpl-tr. This would explain why CATI-1 counteracts the effect of Mpl-tr on Mpl protein expression.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606420.png)
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)






